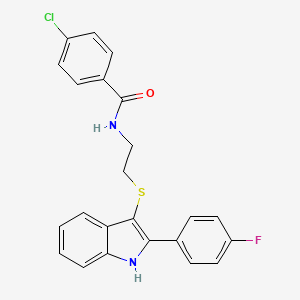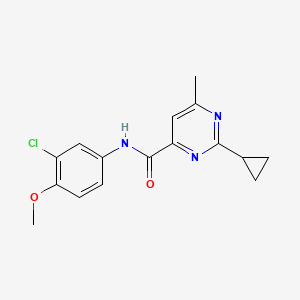![molecular formula C17H15F3O2S B2975754 1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone CAS No. 344279-36-3](/img/structure/B2975754.png)
1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is an organic molecule with a complex structure. It contains a hydroxy group (-OH), a sulfanyl group (-SH), and a trifluoromethyl group (-CF3), attached to different phenyl rings .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the phenyl rings, the introduction of the hydroxy, sulfanyl, and trifluoromethyl groups, and the formation of the ethanone backbone .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the phenyl rings and the ethanone backbone .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the hydroxy, sulfanyl, and trifluoromethyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by the structure of the molecule and the functional groups present .科学的研究の応用
Fluorescent Probes for Biological Systems
One study highlights the development of a BODIPY-based fluorescent on-off probe with high selectivity for H2S, utilizing 1-(2-Hydroxyphenyl)ethanone as a starting material. The probe exhibited strong fluorescence and was highly selective and sensitive to H2S, demonstrating potential for studying the effect of H2S in biological systems (Fang et al., 2019).
Molecular Crystal Formation
Another study focused on the formation of molecular crystals of 1,1,2,2-Tetrakis(4-hydroxyphenyl)Ethane with Sulfoxides, showing the selective inclusion from a mixture of dimethyl sulfoxide or diphenyl sulfoxide (Sato et al., 1999).
Colorimetric and Fluorescent Sensors
Research on antipyrine derived Schiff base as a colorimetric sensor for Fe(III) and “turn-on” fluorescent sensor for Al(III) was conducted. This study utilized a similar compound for the selective detection of metal ions in methanol solution, revealing its potential in environmental monitoring (Soufeena & Aravindakshan, 2019).
Synthesis and Biological Activity of Derivatives
Another area of application involves the synthesis and study of biological activity of heteroatomic compounds based on phenylthiourea and acetophenone derivatives. These compounds showed significant antioxidant effects and potential for drug development (Farzaliyev et al., 2020).
Polymeric Materials for Fuel-Cell Applications
Research has also delved into the synthesis and properties of sulfonated block copolymers containing fluorenyl groups for fuel-cell applications. These materials demonstrated promising mechanical properties and proton conductivity, indicating their utility in energy technologies (Bae et al., 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(4-hydroxy-3,5-dimethylphenyl)-2-[3-(trifluoromethyl)phenyl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O2S/c1-10-6-12(7-11(2)16(10)22)15(21)9-23-14-5-3-4-13(8-14)17(18,19)20/h3-8,22H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUQVMXOTMPBFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)CSC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

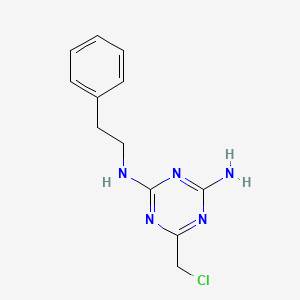
![N-(3-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2975674.png)
![(E)-3-hydroxy-10,13-dimethyl-16-(4-(trifluoromethyl)benzylidene)tetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2975675.png)
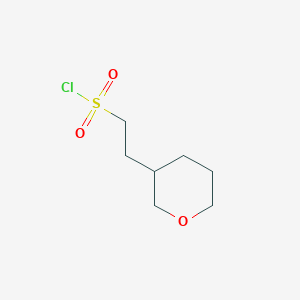
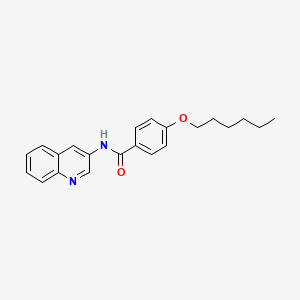

![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2975681.png)
![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid](/img/structure/B2975682.png)
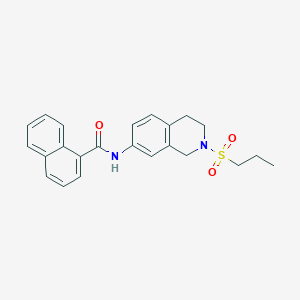
![6-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2975684.png)


